Benzenemethanol, 4-(5-methyl-1-hexynyl)-
Description
Benzenemethanol, 4-(5-methyl-1-hexynyl)-, is a substituted benzyl alcohol derivative characterized by a benzene ring with a methanol group at the para position and a 5-methyl-1-hexynyl substituent.
Properties
CAS No. |
830329-16-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[4-(5-methylhex-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C14H18O/c1-12(2)5-3-4-6-13-7-9-14(11-15)10-8-13/h7-10,12,15H,3,5,11H2,1-2H3 |
InChI Key |
NFAIUTDXLLMBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(5-methyl-1-hexynyl)- typically involves the alkylation of benzyl alcohol derivatives with appropriate alkynyl halides. One common method includes the reaction of 4-bromobenzyl alcohol with 5-methyl-1-hexyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Benzenemethanol, 4-(5-methyl-1-hexynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(5-methyl-1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 5-methyl-1-hexynyl group can be reduced to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-(5-methyl-1-hexenyl)benzenemethanol, 4-(5-methylhexyl)benzenemethanol.
Substitution: Nitrobenzenemethanol, sulfonylbenzenemethanol, halogenated benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-(5-methyl-1-hexynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(5-methyl-1-hexynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties and applications of Benzenemethanol, 4-(5-methyl-1-hexynyl)-, with analogous compounds:
Key Observations:
Substituent Effects on Reactivity: The 5-methyl-1-hexynyl group in the target compound introduces steric bulk and electron-withdrawing characteristics, which may slow nucleophilic reactions compared to smaller substituents (e.g., hydroxy or methylamino groups) .
Physical Properties: Longer alkyne chains (e.g., hexynyl vs. This contrasts with 4-hydroxybenzenemethanol, which is water-miscible due to its polar hydroxy group .
Applications :
- Phosphinyl-substituted derivatives (e.g., ) excel as ligands in catalysis, while the target compound’s alkyne may favor applications in cross-coupling reactions or polymer precursors .
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